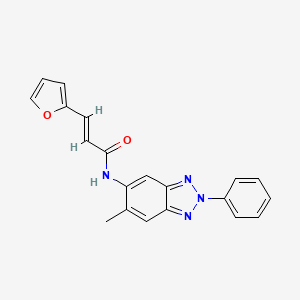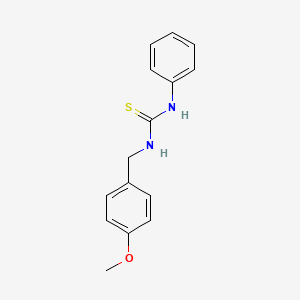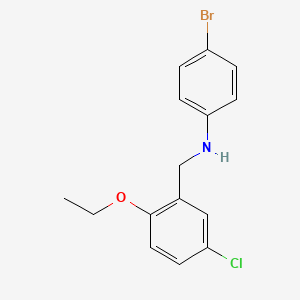
3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzotriazole-based UV absorber that has been synthesized and studied for its various properties.
作用机制
The mechanism of action of 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide involves the absorption of UV radiation. The compound absorbs UV radiation in the range of 290-400 nm, which is the range of UV radiation that is most harmful to human skin. The compound absorbs the UV radiation and converts it into heat, which is dissipated harmlessly.
Biochemical and Physiological Effects:
This compound has been found to have no significant biochemical or physiological effects. The compound has been tested for its toxicity and has been found to be non-toxic. The compound has also been tested for its potential to cause skin irritation and has been found to be non-irritating.
实验室实验的优点和局限性
The advantages of using 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide in lab experiments include its high UV absorption efficiency, its non-toxic nature, and its non-irritating properties. The limitations of using the compound in lab experiments include its relatively high cost and its limited solubility in some solvents.
未来方向
There are several future directions for the study of 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide. One future direction is the study of the compound's potential applications in the field of photovoltaics. The compound has been found to improve the efficiency of solar cells, and further research could lead to the development of more efficient solar cells.
Another future direction is the study of the compound's potential applications in the field of medicine. The compound has been found to have no significant biochemical or physiological effects, and further research could lead to the development of new drugs or therapies.
Conclusion:
This compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to be an effective UV absorber and has been used in the synthesis of sunscreen formulations. The compound has also been studied for its potential applications in the field of photovoltaics, where it has been found to improve the efficiency of solar cells. Further research is needed to fully understand the compound's potential applications and to develop new applications for the compound.
合成方法
The synthesis of 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide involves the reaction of 2-phenyl-2H-benzo[d][1,2,3]triazole-5-amine with 2-furoyl chloride in the presence of triethylamine. The reaction yields the desired compound with a yield of approximately 70%. The compound can be purified using column chromatography or recrystallization.
科学研究应用
3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide has been extensively studied for its potential applications in various fields. The compound has been found to be an effective UV absorber and has been used in the synthesis of sunscreen formulations. The compound has also been studied for its potential applications in the field of photovoltaics, where it has been found to improve the efficiency of solar cells.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(6-methyl-2-phenylbenzotriazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-14-12-18-19(23-24(22-18)15-6-3-2-4-7-15)13-17(14)21-20(25)10-9-16-8-5-11-26-16/h2-13H,1H3,(H,21,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXHTZAHJQWOJA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)



![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)


![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)